Iridin
Overview
Description
Iridin is an isoflavone, a type of flavonoidIt can also be found in Iris kemaonensis . This compound is known for its broad spectrum of biological activities, including antioxidant, antitumor, and antiproliferative effects .
Mechanism of Action
Target of Action
Iridin, a natural flavonoid, primarily targets proteins involved in cell cycle regulation and apoptosis, such as Cdc25C, CDK1, Cyclin B1, and Caspase-3 . It also interacts with proteins involved in the PI3K/AKT signaling pathway .
Mode of Action
This compound interacts with its targets to induce changes in cell behavior. It decreases cell growth and promotes G2/M phase cell cycle arrest by attenuating the expression of Cdc25C, CDK1, and Cyclin B1 proteins . Additionally, this compound triggers apoptotic cell death, which is verified by the increased expression of cleaved Caspase-3 .
Biochemical Pathways
This compound affects several biochemical pathways. It induces G2/M phase cell cycle arrest and extrinsic apoptotic cell death through the PI3K/AKT signaling pathway . It also inhibits the NF-κB and MAPK signaling pathways, which are involved in inflammation .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice after intravenous administration . The linearity of the method was robust over the concentration range of 2–5,000 ng/mL . The intra-day precision of the analysis was within 15%, the inter-day precision was within 12%, and the accuracy was between 92% and 110% . The recoveries were 65–68%, and the matrix effect was 93–109% .
Result of Action
The action of this compound results in molecular and cellular effects. It suppresses cell proliferation, induces G2/M phase cell cycle arrest, and exhibits Fas-mediated extrinsic apoptotic cell death by inhibiting the PI3K/AKT signaling pathway in AGS cells . It also inhibits the phosphorylation of NF-κB and MAPK proteins and inflammatory cytokines COX-2 and iNOS in LPS-induced L6 cells .
Action Environment
The circulating this compound level is reported to be associated with exercise, obesity, diet, diseases, and exposure to different pharmacological agents . Therefore, these environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Iridin interacts with various enzymes and proteins within the cell. It has been shown to inhibit the phosphorylation of NF-κB and MAPK proteins, which are key players in inflammatory responses . Additionally, this compound has been found to interact with proteins involved in the PI3K/AKT signaling pathway in AGS gastric cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In AGS gastric cancer cells, this compound treatment decreases cell growth and promotes G2/M phase cell cycle arrest by attenuating the expression of Cdc25C, CDK1, and Cyclin B1 proteins . In L6 skeletal muscle cells, this compound has been shown to have an anti-inflammatory effect, inhibiting the NF-κB and MAPK signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the PI3K/AKT signaling pathway by downregulating p-PI3K and p-AKT proteins in AGS cells . This inhibition leads to a decrease in cell growth and the promotion of G2/M phase cell cycle arrest .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to play a role in glucose and lipid metabolism, potentially having positive effects on glucose homeostasis and insulin sensitivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Iridin can be synthesized through various methods, including the extraction from natural sources like Iris species. The extraction process involves using solvents such as methanol and water in specific ratios (e.g., 30:70, v/v) and employing techniques like high-pressure liquid chromatography for identification and quantitation .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Iris species, followed by the extraction and purification of this compound using advanced chromatographic techniques. The concentration of this compound can vary significantly depending on the species and the eco-geographical zones where they are grown .
Chemical Reactions Analysis
Types of Reactions: Iridin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can be carried out using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: Iridin is used as a reference compound in chromatographic studies and for the synthesis of other flavonoid derivatives.
Comparison with Similar Compounds
Iridin is unique among isoflavonoids due to its specific biological activities and molecular targets. Similar compounds include:
Irilone: Another isoflavonoid with antioxidant properties.
Irisolidone: Known for its anti-inflammatory effects.
Irigenin: Shares structural similarities with this compound and exhibits similar biological activities.
This compound stands out due to its potent anticancer properties and its ability to modulate specific signaling pathways, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCUTNLHUQZLR-OZJWLQQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197689 | |
Record name | Iridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-74-7 | |
Record name | Iridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iridin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NTS007OHQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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